![molecular formula C17H18ClN5O2 B2952115 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-chlorophenyl)acetamide CAS No. 863447-77-2](/img/structure/B2952115.png)
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Chemical Reactions Analysis
Chemical reactions analysis would involve studying the reactions that the compound can undergo. This could include reactions with different reagents, under different conditions, and the mechanism of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc., are determined through various experimental techniques .Mecanismo De Acción
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-chlorophenyl)acetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation. By increasing cGMP levels, this compound 41-2272 promotes vasodilation, reduces inflammation, and inhibits tumor growth.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a variety of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-cancer effects. In cardiovascular disease, this compound 41-2272 has been shown to improve cardiac function by reducing inflammation and improving blood flow. In pulmonary hypertension, this compound 41-2272 has been shown to relax pulmonary arteries and improve blood flow. In cancer, this compound 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-chlorophenyl)acetamide 41-2272 in lab experiments is its well-established mechanism of action and pharmacological properties. This compound 41-2272 has been extensively studied and has a well-defined pharmacokinetic profile, which makes it a useful tool for studying various physiological processes. However, one limitation of using this compound 41-2272 is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for research on 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-chlorophenyl)acetamide 41-2272, including investigating its potential therapeutic applications in other areas, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to better understand the pharmacokinetics and toxicity of this compound 41-2272, as well as its potential interactions with other drugs. Finally, the development of new analogs and derivatives of this compound 41-2272 may lead to the discovery of more potent and selective sGC activators with improved therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-chlorophenyl)acetamide 41-2272 involves several steps, including the reaction of tert-butylhydrazine with 4-chlorobenzaldehyde to form 4-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to form 4-chlorophenylhydrazone. This intermediate is then reacted with 4-chlorophenylacetic acid to form the final product, this compound 41-2272.
Aplicaciones Científicas De Investigación
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-chlorophenyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, pulmonary hypertension, and cancer. In cardiovascular disease, this compound 41-2272 has been shown to improve cardiac function and reduce inflammation. In pulmonary hypertension, this compound 41-2272 has been shown to relax pulmonary arteries and improve blood flow. In cancer, this compound 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Safety and Hazards
Propiedades
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-17(2,3)23-15-13(8-20-23)16(25)22(10-19-15)9-14(24)21-12-6-4-11(18)5-7-12/h4-8,10H,9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAACLHLXMTCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2952034.png)
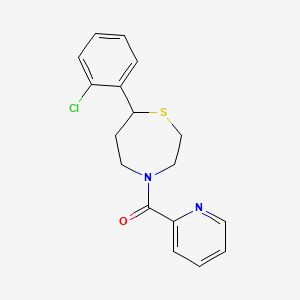
![1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2952037.png)
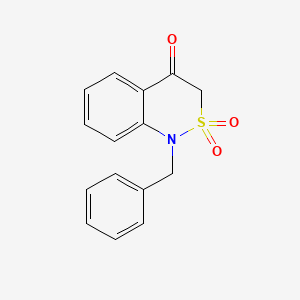
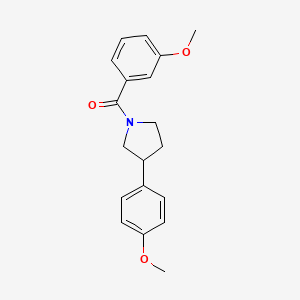

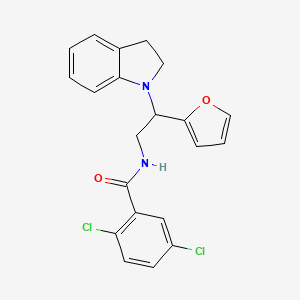
![N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2952048.png)
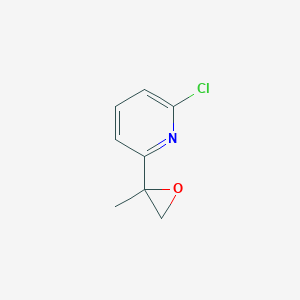
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2952051.png)
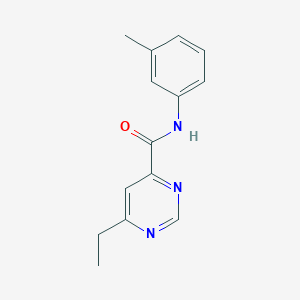
![(4-((4-fluorobenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2952054.png)
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2952055.png)